molecular formula C10H10ClN3S B3032851 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole CAS No. 57295-58-6

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Cat. No.: B3032851
CAS No.: 57295-58-6
M. Wt: 239.73 g/mol
InChI Key: CFPVKCWDDDIQRT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a methylthio group

Scientific Research Applications

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity data, environmental impact, and recommended safety precautions .

Future Directions

This could involve potential applications or areas of research for the compound. It could also include ways to improve the synthesis, increase the yield, or reduce the environmental impact .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and glutathione reductase, which are involved in the metabolism of reactive oxygen species (ROS). The interaction with these enzymes suggests that 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole may have antioxidant properties, helping to mitigate oxidative stress in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions lead to the inhibition of ROS production and the enhancement of antioxidant defenses in cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and continues to exert its antioxidant effects over extended periods . Long-term exposure to this compound has been associated with sustained protection against oxidative stress in neuronal cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective benefits without significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play critical roles in the detoxification of ROS . These interactions help to maintain cellular redox balance and protect cells from oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is efficiently taken up by cells and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound in specific tissues may enhance its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with methyl iodide to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, typically under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, a methyl group, and a methylthio group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPVKCWDDDIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205905
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-58-6
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057295586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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